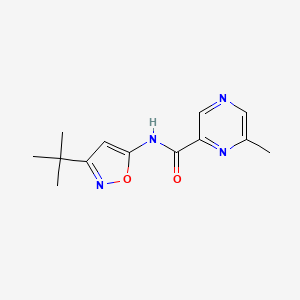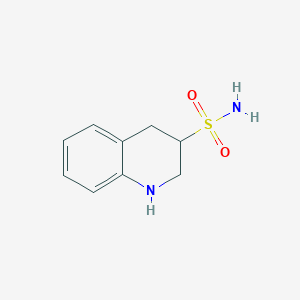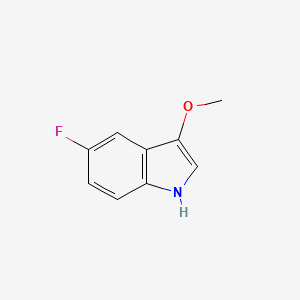
5-fluoro-3-methoxy-1H-indole
説明
“5-fluoro-3-methoxy-1H-indole” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole scaffold has been found in many important synthetic drug molecules, which binds with high affinity to multiple receptors, helpful in developing new useful derivatives .
Synthesis Analysis
Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula: C8H6FN . It has a molecular weight of 135.1383 .
Chemical Reactions Analysis
Indole derivatives, including “this compound”, have been prepared and reported as antiviral agents . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
科学的研究の応用
Photophysics and Exciplex Formation
5-Methoxyindole, closely related to 5-fluoro-3-methoxy-1H-indole, demonstrates unique photophysical properties. It does not form exciplexes, unlike other indole derivatives, indicating a distinct excited state behavior. This characteristic supports the existence of two classes of exciplexes: charge-transfer and dipole-dipole stabilized. The study of its fluorescence quantum yield and lifetime in different solvents like water and cyclohexane reveals crucial insights into its photophysical properties (Hershberger & Lumry, 1976).
Process Development for Antidepressant Drug Candidate
A compound structurally similar to this compound was explored as a potential antidepressant drug. The research focused on developing a safe, large-scale process for its synthesis without chromatography, involving Fischer indole synthesis and other chemical processes. This study highlights the practical aspects of producing such compounds on a large scale (Anderson et al., 1997).
Nucleophilic Reactivity Studies
The nucleophilic reactivities of various indoles, including 5-methoxyindole, were analyzed. This research is significant in understanding the chemical behavior of these compounds, particularly their interaction with benzhydryl cations in different solvents. Such studies are vital for comprehending the broader reactivity patterns of indoles (Lakhdar et al., 2006).
Catalyzed Self-Addition Studies
Research on indole compounds like 5-methoxyindole revealed their ability to undergo self-addition in the presence of indium trichloride, leading to the formation of indolylindoline derivatives. Such reactions are crucial for understanding the catalytic behaviors of indoles and developing new synthetic methods (Pal, Giri, & Jaisankar, 2005).
Studies on Fluorine-Substituted Polyindoles
A study on fluorine-substituted polyindoles, including poly(5-fluoroindole), emphasized their potential as charge storage materials. This research is significant for developing new materials with enhanced electrochemical properties, especially for applications like supercapacitors (Wang et al., 2019).
Exploration in Luminescence and Electroluminescence
The luminescence and electroluminescence properties of various boron complexes of 5-substituted 2-pyridylindoles were studied, including those with 5-fluoro substitution. This research is pivotal in the field of luminescent materials, particularly for developing new organic light-emitting diodes (OLEDs) (Liu et al., 2002).
作用機序
Target of Action
5-Fluoro-3-methoxy-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been reported to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.
Pharmacokinetics
The biological activities of indole derivatives suggest that they are likely to have favorable adme properties that contribute to their bioavailability .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound likely induces changes at the molecular and cellular levels that contribute to its biological effects .
生化学分析
Biochemical Properties
5-Fluoro-3-methoxy-1H-indole, like other indole derivatives, has been found to interact with multiple receptors, contributing to its diverse biological activities
Cellular Effects
Indole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
5-fluoro-3-methoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRJASFKWSLXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

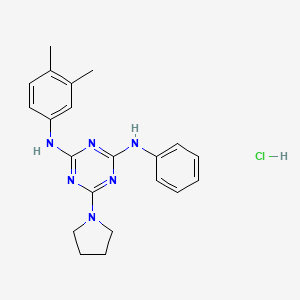
![1-Ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2886764.png)
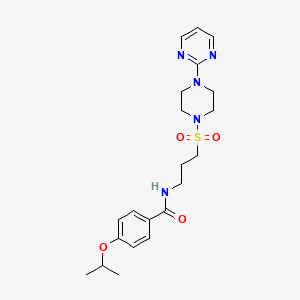


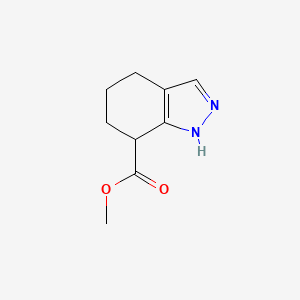

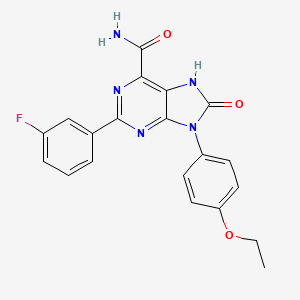

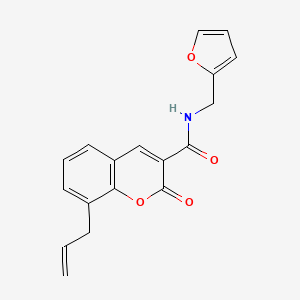

![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)
